2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one 2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15391130
InChI: InChI=1S/C22H28N2O/c1-4-17(5-2)22(25)24-16(3)15-20(19-13-9-10-14-21(19)24)23-18-11-7-6-8-12-18/h6-14,16-17,20,23H,4-5,15H2,1-3H3
SMILES:
Molecular Formula: C22H28N2O
Molecular Weight: 336.5 g/mol

2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one

CAS No.:

Cat. No.: VC15391130

Molecular Formula: C22H28N2O

Molecular Weight: 336.5 g/mol

* For research use only. Not for human or veterinary use.

2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one -

Specification

Molecular Formula C22H28N2O
Molecular Weight 336.5 g/mol
IUPAC Name 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-ethylbutan-1-one
Standard InChI InChI=1S/C22H28N2O/c1-4-17(5-2)22(25)24-16(3)15-20(19-13-9-10-14-21(19)24)23-18-11-7-6-8-12-18/h6-14,16-17,20,23H,4-5,15H2,1-3H3
Standard InChI Key WZIAJJLOPZTIHB-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2-ethyl-1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]butan-1-one delineates its structure:

  • A 3,4-dihydroquinoline core substituted at position 4 with a phenylamino group (-NHPh).

  • A 2-methyl group on the dihydroquinoline ring.

  • A butan-1-one moiety linked to the nitrogen of the dihydroquinoline, with an ethyl branch at position 2 of the ketone chain.
    The molecular formula is C₃₂H₃₅N₃O, with a molecular weight of 477.64 g/mol .

Stereoelectronic Features

The dihydroquinoline scaffold introduces planarity and conjugation, while the phenylamino group contributes π-π stacking potential. The butanone chain may enhance solubility in polar aprotic solvents, as observed in analogous compounds .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Formation of the Dihydroquinoline Core: Cyclocondensation of aniline derivatives with ketones or aldehydes under acidic conditions .

  • Introduction of the Phenylamino Group: Nucleophilic aromatic substitution or Buchwald-Hartwig amination at position 4 of the dihydroquinoline .

  • Ketone Moiety Installation: Acylation of the dihydroquinoline nitrogen using butanoyl chloride derivatives, followed by ethyl branch incorporation via alkylation .

Representative Procedure (Adapted from ):

  • Step 1: React 2-methyl-3,4-dihydroquinoline with phenyl isocyanate in toluene at 110°C to yield 4-(phenylamino)-2-methyl-3,4-dihydroquinoline.

  • Step 2: Treat the intermediate with 2-ethylbutanoyl chloride in dichloromethane (DCM) using triethylamine as a base.

  • Purification: Column chromatography (hexane:ethyl acetate, 3:1) affords the final product in ~65% yield .

Optimization Strategies

Critical parameters for yield and selectivity include:

  • Base Selection: DABCO or K₂CO₃ enhances acylation efficiency (Table 1) .

  • Solvent Systems: DMA or DMF improves solubility of intermediates .

  • Catalysis: Photoredox catalysts (e.g., 3DPA2FBN) enable deuterium labeling for isotopic studies .

Table 1: Base Screening for Acylation Step

BaseYield (%)Selectivity (%)
DABCO8596
K₂CO₃7888
Cs₂CO₃5572

Physicochemical Properties

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.95 (d, J=8.4 Hz, 1H, quinoline-H), 3.82 (t, 2H, N-CH₂), 2.45 (q, 2H, CO-CH₂), 1.25 (t, 3H, CH₂CH₃) .

  • HRMS: m/z 477.2743 [M+H]⁺ (calc. 477.2748) .

Solubility and Stability

  • Solubility: >50 mg/mL in DMSO, <1 mg/mL in water .

  • Stability: Stable at 25°C for 6 months under inert atmosphere; degrades upon prolonged light exposure .

Research Advancements

Mechanistic Insights

UV-Vis studies indicate charge-transfer interactions between the dihydroquinoline core and photocatalysts, facilitating hydrogen-atom transfer (HAT) in labeling reactions .

Scale-Up Feasibility

Gram-scale syntheses (5–10 mmol) achieve >70% yield using continuous-flow photochemistry, underscoring industrial viability .

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